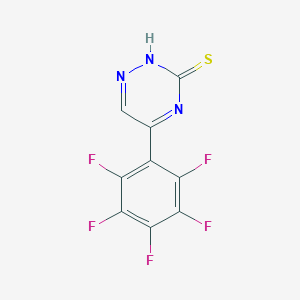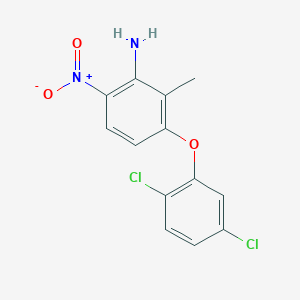
3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline is an organic compound characterized by the presence of dichlorophenoxy, methyl, and nitro functional groups attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline typically involves multiple steps, starting with the nitration of 2-methyl aniline to introduce the nitro group. This is followed by the chlorination of phenol to obtain 2,5-dichlorophenol, which is then reacted with the nitrated aniline derivative to form the final product. The reaction conditions often include the use of strong acids for nitration and chlorination, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the nitro and dichlorophenoxy groups, the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as sodium borohydride (NaBH4) are used under mild conditions.
Nucleophilic Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
Reduction: The major product is 3-(2,5-Dichlorophenoxy)-2-methyl-6-aminoaniline.
Nucleophilic Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
科学研究应用
3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
3-(2,5-Dichlorophenoxy)pyrrolidine hydrochloride: Another compound with a dichlorophenoxy group, used in research and development.
2-(2,5-Dichlorophenoxy)pyridine: A compound with similar functional groups, studied for its biological activities.
Uniqueness
3-(2,5-Dichlorophenoxy)-2-methyl-6-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
84438-70-0 |
|---|---|
分子式 |
C13H10Cl2N2O3 |
分子量 |
313.13 g/mol |
IUPAC 名称 |
3-(2,5-dichlorophenoxy)-2-methyl-6-nitroaniline |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-7-11(5-4-10(13(7)16)17(18)19)20-12-6-8(14)2-3-9(12)15/h2-6H,16H2,1H3 |
InChI 键 |
VXMYITVXZUBFGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1N)[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



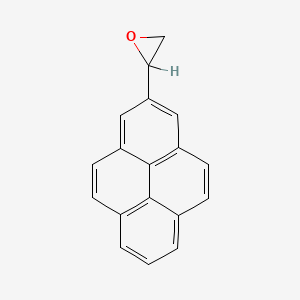

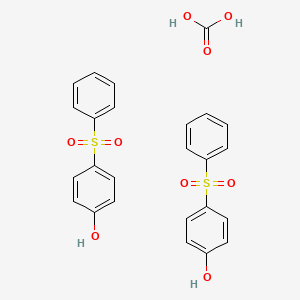
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)

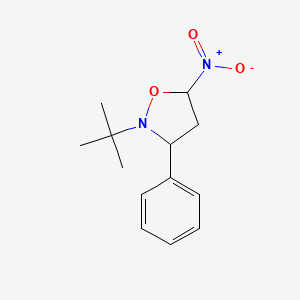
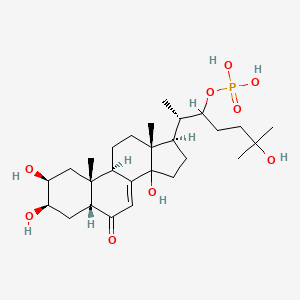
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
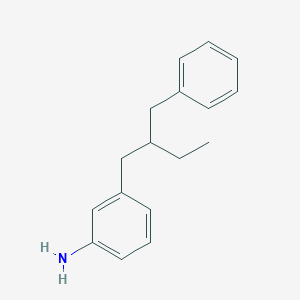
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)

